Diphenyl carbonate

Description

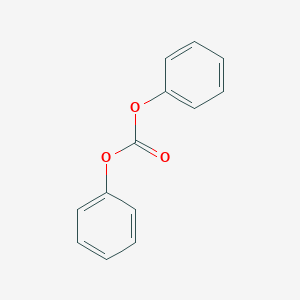

Structure

3D Structure

Properties

IUPAC Name |

diphenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROORDVPLFPIABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020540 | |

| Record name | Diphenylcarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | Diphenyl carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

302-306 °C | |

| Record name | DIPHENYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insol in water; sol in hot alc, benzene, ether, glacial acetic acid, SOL IN ACETONE, CARBON TETRACHLORIDE, OTHER ORG SOLVENTS | |

| Record name | DIPHENYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1215 @ 87 °C/4 °C | |

| Record name | DIPHENYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0001 [mmHg] | |

| Record name | Diphenyl carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Lustrous needles, WHITE, CRYSTALLINE SOLID | |

CAS No. |

102-09-0 | |

| Record name | Diphenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENYL CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylcarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWV401IDYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

80-81 °C | |

| Record name | DIPHENYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diphenyl carbonate fundamental properties for researchers

An In-depth Technical Guide to the Fundamental Properties of Diphenyl Carbonate for Researchers

Introduction

Diphenyl carbonate (DPC) is an acyclic carbonate ester with the chemical formula (C₆H₅O)₂CO.[1] It presents as a colorless, crystalline solid and is a crucial compound in both industrial and research settings.[1][2][3] Primarily, DPC serves as a key monomer, in conjunction with bisphenol A, for the production of polycarbonate polymers, which are valued for their high impact resistance and optical clarity.[2][3][4] It is also a product of polycarbonate decomposition.[1][2] Beyond its role in polymer chemistry, diphenyl carbonate is utilized as a solvent, plasticizer, and a green, highly reactive carbonyl source in various organic syntheses, replacing hazardous reagents like phosgene.[3][5][6] This guide provides an in-depth overview of the fundamental properties, synthesis, applications, and safety protocols for diphenyl carbonate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of diphenyl carbonate are summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | Diphenyl carbonate | [7][8] |

| CAS Number | 102-09-0 | [2][7] |

| Molecular Formula | C₁₃H₁₀O₃ | [2][7][8] |

| Molecular Weight | 214.22 g/mol | [2][5] |

| Appearance | White crystalline solid/flakes | [3][9][10][11] |

| Melting Point | 78 - 82 °C | [1][3][9][12][13][14][15] |

| Boiling Point | 301 - 306 °C | [1][3][5][9][12][13][14][15] |

| Density | 1.1215 g/cm³ at 87 °C[1] 1.272 g/cm³ at 14 °C[9] 1.3 g/cm³[13][14] | [1][9][13][14] |

| Vapor Pressure | 0.014 Pa at 20 °C[9] 0.002 hPa at 25°C[15] | [9][15] |

| Flash Point | 168 °C (closed cup) | [9][15][16] |

| Autoignition Temp. | ~620 °C | [9][15] |

Table 2: Solubility and Partition Coefficients

| Property | Value | Source(s) |

| Water Solubility | Insoluble; ~13 mg/L at 20 °C | [1][3][8][9] |

| Solubility in Organic Solvents | Soluble in hot alcohol, ethanol, diethyl ether, benzene, carbon tetrachloride, acetic acid, and aromatic hydrocarbons like toluene and xylene. | [1][5][8][10][17] |

| Log Kow (Octanol/Water Partition Coefficient) | 3.21 - 3.28 | [9][15][18] |

Table 3: Thermochemical Data

| Property | Value | Source(s) |

| Standard Enthalpy of Formation (ΔfH°gas) | -311 ± 8.8 kJ/mol | [19] |

| Standard Enthalpy of Formation (ΔfH°solid) | -401.4 ± 1.9 kJ/mol | [20] |

| Enthalpy of Combustion (ΔcH°solid) | -6143.6 ± 1.9 kJ/mol | [20] |

| Enthalpy of Vaporization (ΔvapH°) | 80.9 ± 0.6 kJ/mol | [20] |

| Enthalpy of Sublimation (ΔsubH°) | 90 ± 8.4 kJ/mol | [20] |

Synthesis and Production

The production of diphenyl carbonate can be achieved through several routes, broadly categorized into phosgene and non-phosgene methods. The choice of synthesis pathway often depends on balancing factors like reagent toxicity, reaction efficiency, and environmental impact.

Phosgene-based Synthesis

The traditional and most significant route for DPC production involves the phosgenation of phenol.[1][9] This process can be conducted under various conditions, but the net reaction involves reacting phenol with highly toxic phosgene gas.

Reaction: 2 PhOH + COCl₂ → (PhO)₂CO + 2 HCl[1]

While this method is well-established, the extreme toxicity of phosgene has driven the development of alternative, greener synthesis routes.[21]

Non-Phosgene Synthesis Routes

To avoid the use of phosgene, several alternative methods have been developed, with transesterification being the most prominent.

-

Oxidative Carbonylation of Phenol: This method uses carbon monoxide and an oxidant.[1] Reaction: 2 PhOH + CO + [O] → (PhO)₂CO + H₂O[1]

-

Transesterification of Dimethyl Carbonate (DMC): This is considered an ideal, environmentally friendly process as the raw materials are non-toxic and non-corrosive.[21] The reaction proceeds in two steps, forming methyl phenyl carbonate (MPC) as an intermediate, which then undergoes disproportionation or further reaction with phenol to yield DPC.[21] Reaction 1: CH₃OCO₂CH₃ + PhOH → PhOCO₂CH₃ + CH₃OH[1] Reaction 2: 2 PhOCO₂CH₃ → (PhO)₂CO + CH₃OCO₂CH₃ (Disproportionation) or PhOCO₂CH₃ + PhOH → (PhO)₂CO + CH₃OH[21] Despite its green credentials, this reaction has unfavorable kinetics and thermodynamics, often requiring high temperatures which can lead to side reactions like the methylation of phenol to anisole.[1]

Caption: Major industrial synthesis routes for diphenyl carbonate.

Key Reactions and Applications

Diphenyl carbonate's reactivity makes it a versatile reagent in organic chemistry and polymer science.

Polycarbonate Synthesis

The primary application of DPC is in the melt polycondensation process to produce polycarbonate resins.[1][2] This involves a transesterification reaction with bisphenol A, where DPC acts as the carbonate source. Phenol is generated as a co-product, which can be recycled.[2] This non-phosgene method is increasingly favored for producing high-performance thermoplastics.[2]

Caption: Transesterification of DPC and Bisphenol A to form polycarbonate.

Other Applications

Beyond polycarbonates, DPC is used as:

-

A Carbonyl Source: It serves as a safe and efficient carbonylating agent for synthesizing other valuable compounds, such as cyclic carbonates from vicinal diols.[6]

-

A Solvent and Plasticizer: In its molten state, it can act as a solvent for materials like nitrocellulose.[3][5]

-

An Intermediate: It is used in the synthesis of agrochemicals and other fine chemicals.[2][3]

Experimental Protocols

General Procedure for Organocatalytic Synthesis of Cyclic Carbonates

A practical and highly efficient method for synthesizing cyclic carbonates using DPC as a phosgene replacement has been developed.[6] The protocol uses the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[6]

Methodology:

-

To a solution of diphenyl carbonate (1.0 equiv, e.g., 0.50 mmol, 0.11 g) and a vicinal diol (1.1 equiv, e.g., 0.55 mmol) in 2-Me-THF (0.8 mL), add TBD (2.0 mol %, e.g., 0.010 mmol, 1.4 mg).[6]

-

Stir the resulting mixture in an oil bath at the specified temperature.[6]

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[6]

-

Upon completion, quench the reaction by adding one drop of acetic acid to the mixture.[6]

-

Purify the crude product directly via flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient from 9:1 to 4:1) to yield the desired cyclic carbonate.[6]

Caption: A typical workflow for the synthesis and analysis of DPC.

Safety, Handling, and Toxicity

Researchers must handle diphenyl carbonate with appropriate safety precautions due to its potential hazards.

Table 4: Hazard and Toxicity Data

| Metric | Value | Classification/Notes | Source(s) |

| GHS Hazard Statements | H302, H411 | Harmful if swallowed. Toxic to aquatic life with long lasting effects. | [5][15][18][22][23] |

| Signal Word | Warning | [5][22][23] | |

| Oral LD50 (Rat) | 1500 mg/kg | Acute toxicity, oral (Category 4) | [9][10][15] |

| Dermal LD50 (Rabbit) | >2000 mg/kg | Not classified as a skin irritant, though abrasive damage is possible. | [9][10] |

| Eye Irritation | Not irritating to the eye in rabbit studies. | May cause transient discomfort. | [9][10] |

Handling and Personal Protective Equipment (PPE)

-

General Handling: Avoid all personal contact, including the inhalation of dust.[10] Use in a well-ventilated area with local exhaust ventilation.[2][22] Avoid dust formation and accumulation.[22][23]

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[23]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[10][23] When handling molten material, use heat-resistant gloves.[10]

-

Respiratory Protection: For nuisance exposures or where dust is generated, use a P95 (US) or P1 (EU) particle respirator.[23]

-

Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[2][10][12] Keep containers tightly closed.[2]

First Aid Measures

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][22][23]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][22][23]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[2][22][23]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][22]

Conclusion

Diphenyl carbonate is a compound of significant industrial and academic interest. Its role as a safer alternative to phosgene in polycarbonate production highlights the shift towards greener chemical processes. For researchers, a thorough understanding of its physical properties, reactivity, synthesis protocols, and safety requirements is essential for its effective and safe utilization in the laboratory and beyond. The data and protocols summarized in this guide serve as a foundational resource for professionals engaged in polymer science, organic synthesis, and materials development.

References

- 1. Diphenyl carbonate - Wikipedia [en.wikipedia.org]

- 2. DIPHENYL CARBONATE - Ataman Kimya [atamanchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Diphenyl carbonate | C13H10O3 | CID 7597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diphenyl carbonate [webbook.nist.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Diphenyl Carbonate [changfengchem.com]

- 12. Diphenyl carbonate | 102-09-0 [chemicalbook.com]

- 13. chemwhat.com [chemwhat.com]

- 14. 102-09-0 CAS MSDS (Diphenyl carbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. fishersci.fr [fishersci.fr]

- 16. Diphenyl carbonate, 500 g, CAS No. 102-09-0 | Other SOLVAGREEN® reagents | SOLVAGREEN® - Green Chemicals | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 17. diphenyl carbonate [chemister.ru]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Diphenyl carbonate [webbook.nist.gov]

- 20. Diphenyl carbonate [webbook.nist.gov]

- 21. mdpi.com [mdpi.com]

- 22. chemos.de [chemos.de]

- 23. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis of Diphenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for diphenyl carbonate (DPC), a crucial intermediate in the production of polycarbonates and other polymers. The document details both the conventional phosgene-based method and the increasingly prevalent non-phosgene routes, including transesterification, oxidative carbonylation, and synthesis from urea. It is designed to offer researchers and professionals in chemical and pharmaceutical development a thorough understanding of the methodologies, quantitative aspects, and underlying chemical principles of DPC synthesis.

Introduction

Diphenyl carbonate ((C₆H₅O)₂CO) is an acyclic carbonate ester that serves as a key monomer in conjunction with bisphenol A for the synthesis of polycarbonate polymers. These polymers are valued for their high impact resistance, optical clarity, and thermal stability, finding applications in a wide array of products from electronic components to automotive parts. Traditionally, DPC was produced via the phosgenation of phenol, a process that is now being phased out in many regions due to the extreme toxicity of phosgene. This has spurred the development of several "green" or non-phosgene routes, which are now at the forefront of industrial DPC production. This guide will explore the core synthesis pathways, providing detailed experimental protocols, comparative quantitative data, and process diagrams to facilitate a deeper understanding of this important industrial chemical's production.

Synthesis Pathways

The synthesis of diphenyl carbonate can be broadly categorized into two main approaches: the phosgene route and non-phosgene routes.

Phosgene Route

The reaction of phenol with phosgene has been the traditional and most established method for DPC production. The overall reaction is as follows:

2 PhOH + COCl₂ → (PhO)₂CO + 2 HCl

This process can be carried out under various conditions, including in the presence of a catalyst such as a quaternary ammonium salt or by reacting an aqueous solution of a metallic phenoxide with phosgene in an organic solvent. While a mature technology, the use of highly toxic phosgene is a significant drawback, leading to environmental and safety concerns.

Non-Phosgene Routes

To circumvent the hazards associated with phosgene, several alternative synthesis pathways have been developed and commercialized.

This is currently the most prominent non-phosgene route for DPC synthesis. The process typically occurs in two steps:

-

Transesterification: Dimethyl carbonate (DMC) reacts with phenol (PhOH) to form methyl phenyl carbonate (MPC) and methanol (MeOH). CH₃OCO₂CH₃ + PhOH ⇌ CH₃OCO₂Ph + CH₃OH

-

Disproportionation: MPC then undergoes self-disproportionation or further reaction with phenol to yield diphenyl carbonate (DPC) and either DMC or methanol. 2 CH₃OCO₂Ph ⇌ (PhO)₂CO + CH₃OCO₂CH₃

The overall reaction is:

2 PhOH + CH₃OCO₂CH₃ → (PhO)₂CO + 2 CH₃OH

This process is often carried out using a variety of homogeneous or heterogeneous catalysts, with titanium and tin-based compounds being particularly effective.[1] The reaction is reversible, and thus, the removal of the methanol byproduct is crucial to drive the equilibrium towards the formation of DPC.[2]

In this route, diphenyl carbonate is synthesized directly from phenol, carbon monoxide, and oxygen in the presence of a catalyst system. The overall reaction is:

2 PhOH + CO + ½ O₂ → (PhO)₂CO + H₂O

This method is attractive as it utilizes readily available starting materials. The catalytic systems for this process are often based on palladium complexes, frequently in combination with co-catalysts such as manganese or cobalt salts and a base.

An alternative non-phosgene route involves the reaction of urea with phenol. This process is typically a two-step synthesis where urea first reacts with an alcohol to form a dialkyl carbonate, which then undergoes transesterification with phenol. For instance, using butanol, the steps are:

-

CO(NH₂)₂ + 2 BuOH → (BuO)₂CO + 2 NH₃

-

(BuO)₂CO + 2 PhOH → (PhO)₂CO + 2 BuOH

This pathway offers a phosgene-free and potentially more sustainable route, with long-chain aliphatic alcohols being suggested as good recycling agents for the process.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical flow of the described synthesis pathways.

References

A Technical Guide to Non-Phosgene Routes for Diphenyl Carbonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core non-phosgene methodologies for the synthesis of diphenyl carbonate (DPC), a critical precursor in the production of polycarbonates and other valuable chemicals. The hazardous nature of phosgene has necessitated the development of safer, more environmentally benign synthetic routes. This document details the most promising alternatives: oxidative carbonylation of phenol, transesterification of dimethyl carbonate (DMC) with phenol, and the direct synthesis from carbon dioxide (CO₂) and phenol.

Oxidative Carbonylation of Phenol

The direct oxidative carbonylation of phenol using carbon monoxide (CO) and an oxidant, typically oxygen, presents an atom-economical route to DPC. This process is generally catalyzed by palladium-based systems, often in conjunction with co-catalysts to facilitate the regeneration of the active catalytic species.

Experimental Protocol

A typical experimental setup for the oxidative carbonylation of phenol involves a high-pressure autoclave equipped with a magnetic stirrer and a temperature controller.

Materials:

-

Phenol (99%)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Co-catalyst (e.g., a salt of Mn, Co, or Cu)

-

p-Benzoquinone (BQ)

-

Tetrabutylammonium bromide (TBAB)

-

Carbon monoxide (high purity)

-

Oxygen (high purity)

Procedure:

-

The autoclave is charged with phenol, Pd(OAc)₂, the metal salt co-catalyst, BQ, and TBAB.

-

The reactor is sealed and purged several times with CO to remove air.

-

The autoclave is then pressurized with a mixture of CO and O₂, typically in a molar ratio of 10:1, to the desired pressure (e.g., 60 atm).[1]

-

The reaction mixture is heated to the target temperature (e.g., 100°C) and stirred for a specified duration (e.g., 5 hours).[1]

-

After the reaction, the autoclave is cooled to room temperature, and the excess gas is carefully vented.

-

The reaction mixture is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of phenol and the selectivity and yield of DPC.

Signaling Pathway

The catalytic cycle for the oxidative carbonylation of phenol typically involves the following key steps:

Caption: Catalytic cycle for oxidative carbonylation of phenol.

Quantitative Data

The performance of various catalytic systems for the oxidative carbonylation of phenol is summarized in the table below.

| Catalyst System | Co-catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Phenol Conversion (%) | DPC Selectivity (%) | DPC Yield (%) | Reference |

| Pd(OAc)₂ | Mn(OAc)₂/BQ | 100 | 60 | 5 | - | - | - | [1] |

| Pd-Co/Hopcalite | - | - | - | - | - | 99.6 | 43.5 | [2] |

| PdOₓ/CuO-ST | Cu(OAc)₂/TBAB/H₂BQ | 100 | - | 8 | 79.5 | 84.5 | - | [3] |

Transesterification of Dimethyl Carbonate with Phenol

The transesterification of dimethyl carbonate (DMC) with phenol is a widely studied and commercially viable non-phosgene route to DPC.[4] This equilibrium-limited reaction is typically carried out in two steps: the formation of methyl phenyl carbonate (MPC) followed by its disproportionation or further transesterification to DPC.[5]

Experimental Protocol

The transesterification reaction is often performed in a batch reactor or a reactive distillation column to remove the methanol byproduct and drive the equilibrium towards the products.

Materials:

-

Dimethyl carbonate (DMC)

-

Phenol

-

Catalyst (e.g., titanium(IV) butoxide, dibutyltin oxide, supported metal oxides)

Procedure:

-

A reactor is charged with DMC, phenol, and the catalyst.

-

The mixture is heated to the desired temperature (typically 150-220°C) under a nitrogen atmosphere.

-

The reaction is carried out for a specific duration, with continuous removal of the methanol byproduct, often by distillation.

-

The progress of the reaction is monitored by analyzing samples using GC.

-

After the reaction, the catalyst is separated (if heterogeneous), and the product mixture is purified by distillation to isolate DPC.

Signaling Pathway

The reaction proceeds through a two-step mechanism, with the formation of an intermediate, methyl phenyl carbonate (MPC).

Caption: Reaction pathway for DPC synthesis via transesterification.

Quantitative Data

A variety of catalysts have been investigated for the transesterification of DMC with phenol. The table below summarizes the performance of selected catalytic systems.

| Catalyst | Temperature (°C) | Phenol/DMC Molar Ratio | Time (h) | Phenol Conversion (%) | DPC Selectivity (%) | MPC Selectivity (%) | Reference |

| TiCp₂Cl₂ | 150-180 | 1 | 10 | 46.8 | 54.9 | 43.4 | [5] |

| V₂O₅ | - | 1.5 | 9 | 42.0 | - | - | [5] |

| V-Cu composite oxide | 150-180 | - | 9 | 37.0 | 96.8 (transesterification) | - | [5] |

| MgO nanosheets | 180 | 2 | 13 | - | 95.7 (transesterification) | - | [5] |

| PbO-ZrO₂ | 200 | - | 2.5 | 76.6 (MPC conversion) | 99.3 | - | [4] |

| Mg(OH)₂ nanoflakes | 180 | 2 | 13 | - | 92.3 (transesterification) | - | [6] |

Direct Synthesis from CO₂ and Phenol

The direct synthesis of DPC from CO₂ and phenol is an attractive green chemistry route as it utilizes a renewable and non-toxic C1 source.[7] However, this reaction is thermodynamically challenging and requires effective catalytic systems to proceed with reasonable yields.

Experimental Protocol

This reaction is typically carried out in a high-pressure reactor, often using a dehydrating agent or a co-reactant to facilitate the thermodynamically unfavorable reaction.

Materials:

-

Phenol

-

Carbon dioxide (high purity)

-

Catalyst (e.g., metal-salen complexes, Lewis acids)

-

Dehydrating agent or co-reactant (e.g., methanol, carbon tetrachloride)

Procedure:

-

The catalyst, phenol, and any co-reactant are loaded into a high-pressure autoclave.

-

The reactor is sealed, purged, and then pressurized with CO₂ to the desired pressure.

-

The reaction mixture is heated to the specified temperature and stirred for the required duration.

-

After the reaction, the autoclave is cooled, and the pressure is released.

-

The product mixture is analyzed by techniques such as GC-MS to determine the yield of DPC.

Signaling Pathway

The proposed mechanism often involves the activation of CO₂ by the catalyst, followed by reaction with phenol. The use of a co-reactant can alter the reaction pathway.

Caption: A simplified pathway for the direct synthesis of DPC from CO₂.

Quantitative Data

The development of efficient catalysts for the direct synthesis of DPC from CO₂ is an active area of research. The performance of some reported catalysts is presented below.

| Catalyst | Co-reactant/Dehydrating Agent | Temperature (°C) | Pressure (bar) | Time (h) | DPC Yield (%) | Reference |

| (salen)Co(OAc) with quaternary phosphonium salt | Methanol | - | - | - | - | [7] |

| Ti-(t-butyl)salphen(PPh₃)Cl | Methanol | 100 | 60 | - | - | [8] |

| ZnCl₂/Cu(OTf)₂ | Carbon tetrachloride | - | atmospheric | - | High yield and selectivity | [9] |

Conclusion

The development of non-phosgene routes to diphenyl carbonate has made significant progress, offering safer and more sustainable alternatives to the traditional phosgene-based process. The transesterification of DMC with phenol is currently the most mature technology, with several industrial-scale plants in operation. Oxidative carbonylation of phenol and the direct synthesis from CO₂ are promising areas of ongoing research, with the potential for even more environmentally friendly and economically competitive processes in the future. The choice of a specific route will depend on factors such as catalyst cost and stability, reaction conditions, and the desired purity of the final product. Further research into novel and robust catalytic systems is crucial for the continued advancement of these green chemical technologies.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Synthesis of diphenyl carbonate from compressed carbon dioxide and phenol without use of organic sol | Semantic Scholar [semanticscholar.org]

- 3. Enhanced Catalytic Performance of PdOx/CuO Derived from Pd-Embedded CuBTC for Oxidative Carbonylation of Phenol | MDPI [mdpi.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. mdpi.com [mdpi.com]

- 6. Efficient synthesis of diphenyl carbonate from dibutyl carbonate and phenol using square-shaped Zn–Ti–O nanoplates as solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A novel method to synthesize diphenyl carbonate from carbon dioxide and phenol in the presence of methanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Direct Synthesis of Diphenyl Carbonate from Phenol and Carbon Dioxide Over Ti-Salen-Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Diphenyl Carbonate: A Versatile and Sustainable Reagent in Green Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paradigm of modern chemical synthesis is increasingly shifting towards sustainability, safety, and environmental stewardship. In this context, diphenyl carbonate (DPC) has emerged as a pivotal green chemistry reagent, primarily serving as a non-toxic and effective substitute for the acutely hazardous phosgene.[1][2][3] This technical guide provides a comprehensive overview of diphenyl carbonate's role in green chemistry, detailing its sustainable synthesis routes, principal applications, and the quantitative metrics that underscore its efficacy. By replacing hazardous reactants and enabling solvent-free processes, DPC is integral to the development of cleaner, safer, and more efficient chemical manufacturing, particularly in the production of polycarbonates and other valuable organic carbonates.[1]

The Imperative for Greener Chemical Synthesis

Green chemistry is a foundational approach to chemical design and engineering that aims to minimize the generation and use of hazardous substances. Its principles advocate for the use of safer chemicals and synthetic pathways that are both efficient and environmentally benign.

The Hazards of Phosgene (COCl₂)

Historically, phosgene has been a cornerstone reagent for the synthesis of polycarbonates and isocyanates.[4][5] However, its extreme toxicity, corrosiveness, and the environmental burden associated with its use (including the use of chlorinated solvents like dichloromethane and the generation of chloride waste) present significant safety and disposal challenges.[1][6] Exposure to phosgene can be fatal, and its handling requires stringent and costly safety protocols.[5]

Diphenyl Carbonate (DPC) as a Safe and Effective Alternative

Diphenyl carbonate offers a much safer profile, being a stable, solid compound with significantly lower toxicity.[3] Its adoption allows for the circumvention of phosgene, aligning with the core tenets of green chemistry. The most significant advantage of DPC is its role in "melt" transesterification processes for polycarbonate production, which are solvent-free, thus reducing material and energy consumption and eliminating environmental pollution from chlorinated solvents.[1][4]

Sustainable Synthesis of Diphenyl Carbonate

The green credentials of DPC are contingent upon its own production method being sustainable and phosgene-free. Several industrial processes have been developed to meet this requirement.

Phosgene-Free Synthesis Routes

The primary green manufacturing routes for DPC are the transesterification of dimethyl carbonate (DMC) with phenol and the direct oxidative carbonylation of phenol.[1][7][8] These methods avoid the use of phosgene and utilize less hazardous starting materials.

The logical flow from traditional hazardous synthesis to modern green alternatives is illustrated below.

Caption: Phosgene vs. DPC routes to polycarbonate production.

Transesterification of Dimethyl Carbonate (DMC) with Phenol

This is the most widely adopted green route for DPC production.[1] It is a two-step process where DMC, a non-toxic reagent, reacts with phenol.[1][9]

-

First Transesterification: Dimethyl carbonate reacts with phenol to form an intermediate, methyl phenyl carbonate (MPC), and methanol.

-

Disproportionation: MPC then undergoes a self-disproportionation reaction or reacts with another molecule of phenol to produce diphenyl carbonate and either DMC or methanol, respectively.[1]

A key challenge is managing the reaction equilibrium. The primary side reaction is the methylation of phenol by DMC at high temperatures, which produces anisole.[1][8]

The reaction pathway is depicted below.

Caption: Reaction pathway for DPC synthesis via transesterification.

Oxidative Carbonylation of Phenol

This process involves the direct reaction of phenol with carbon monoxide and oxygen in the presence of a catalyst system, typically based on palladium (Pd).[7][10][11] This one-step method is energetically favorable and produces water as the only byproduct.[8][10] Significant research has focused on improving catalyst activity and stability, with palladium turnover numbers increasing dramatically to make the process viable.[10]

Key Applications of DPC in Green Synthesis

DPC's utility extends across several areas of chemical synthesis, consistently replacing hazardous reagents and enabling more sustainable processes.

Melt Transesterification for Polycarbonate Production

The primary application of DPC is in the production of polycarbonates via a melt transesterification reaction with bisphenol A (BPA).[1][4] This process is performed at high temperatures and under vacuum without any solvent.[4] Phenol is generated as a byproduct, which can be recycled back into the DPC synthesis process, improving the overall atom economy.[8] This route avoids the use of phosgene and chlorinated solvents, making it the cornerstone of green polycarbonate manufacturing.[1]

Synthesis of Cyclic Carbonates

DPC is a highly effective carbonyl source for synthesizing valuable cyclic carbonates from various diols.[12] When activated by an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), DPC reacts efficiently with diols to form cyclic carbonates, again replacing phosgene and its derivatives.[12][13] This method is practical, safe, and can be used to create sterically hindered carbonates not accessible through other means.[12]

Phosgene-Free Polypeptide Synthesis

In biochemical applications, DPC serves as a safe substitute for phosgene in the preparation of amino acid N-carboxyanhydrides (NCAs), which are monomers for polypeptide synthesis.[3] DPC reacts with ammonium salts of amino acids to form stable urethane derivatives. These derivatives can then be cyclized into NCAs, providing a facile and safe pathway for the controlled synthesis of polypeptides for functional and smart materials.[3]

Quantitative Performance Data

The efficiency of DPC synthesis is highly dependent on the catalyst and reaction conditions. The following tables summarize representative quantitative data from various studies.

Table 1: Catalytic Performance in DPC Synthesis via Transesterification of DMC and Phenol

| Catalyst System | Temperature (°C) | Time (h) | DMC Conversion (%) | DPC Selectivity (%) | DPC Yield (%) | Reference |

| TiCp₂Cl₂ | 150-180 | 10 | 46.8 (Phenol Conv.) | 54.9 | ~25.7 | [1] |

| PbO-ZrO₂ (15.2 wt% PbO) | 200 | 2.5 | 76.6 (MPC Conv.) | 99.3 | - | [1] |

| SBA-16/α-MoO₃ | 180 | - | 78.5 | >46.5 | ~36.5 | [1] |

| Ti-HMS | - | - | - | - | - | [1] |

| Pb-Mg nanosheet (15 wt% Pb) | - | - | 56.6 (DPC Conv.) | 98.8 (MPC Sel.) | - | [14] |

Note: Some studies report conversion of intermediates (MPC) or selectivity towards MPC.

Table 2: Catalytic Performance in Disproportionation of MPC to DPC

| Catalyst System | Temperature (°C) | Time (h) | MPC Conversion (%) | DPC Selectivity (%) | Reference |

| Butyltinhydroxide-oxide [BuSnO(OH)] | 180 | 2.5 | 89.7 | 99.3 | [15] |

| Tetrabutyl titanate and dibutyltin oxide | 215 | 3 | >88 (Yield) | >95 | [16] |

Detailed Experimental Protocols

To aid researchers in applying these green methodologies, this section provides detailed protocols for key experiments involving DPC.

Protocol for DPC Synthesis via Transesterification of DMC and Phenol

This protocol is a generalized representation based on typical lab-scale batch reactions.

Objective: To synthesize Diphenyl Carbonate from Dimethyl Carbonate and Phenol using a solid catalyst.

Materials:

-

Dimethyl Carbonate (DMC)

-

Phenol (PhOH)

-

Catalyst (e.g., PbO-ZrO₂)

-

High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and sampling valve.

-

Gas chromatograph (GC) for analysis.

Procedure:

-

Catalyst Preparation: Prepare the PbO-ZrO₂ catalyst using a coprecipitation method as described in the literature.[1] Calcine the catalyst at the required temperature to ensure activation.

-

Reactor Charging: Charge the autoclave reactor with a specific molar ratio of Phenol to DMC (e.g., 1:5) and the desired amount of catalyst (e.g., 1-5 wt% of reactants).

-

Reaction Execution: Seal the reactor and purge it with nitrogen several times to remove air. Heat the reactor to the target temperature (e.g., 200 °C) while stirring.

-

Sampling and Analysis: Take liquid samples periodically through the sampling valve. Analyze the samples using a GC to determine the concentrations of DMC, phenol, MPC, DPC, and anisole.

-

Reaction Termination: After the desired reaction time (e.g., 2-5 hours), cool the reactor to room temperature and depressurize it.

-

Product Separation: Separate the solid catalyst from the liquid product mixture by filtration or centrifugation. The liquid products can be separated by vacuum distillation.

The general workflow for screening catalysts for this process is outlined below.

References

- 1. mdpi.com [mdpi.com]

- 2. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | Kobe University News site [kobe-u.ac.jp]

- 3. Environmentally-friendly polypeptide synthesis - Advanced Science News [advancedsciencenews.com]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. PHOSGENE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Shell nears phosgene-free feedstock link-up with polycarbonate major | Process Engineering [processengineering.co.uk]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. Diphenyl carbonate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [repository.upenn.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability of Diphenyl Carbonate Under Inert Atmosphere

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenyl carbonate (DPC) is a crucial intermediate in the synthesis of polycarbonates and other polymers, and its thermal stability is a critical parameter influencing its processing, storage, and application. This technical guide provides an in-depth analysis of the thermal stability of diphenyl carbonate under an inert atmosphere, focusing on its decomposition behavior, products, and the methodologies used for its characterization. While direct thermogravimetric data for pure diphenyl carbonate is not extensively published, this guide synthesizes available information from related studies on polycarbonates and thermal analysis principles to provide a comprehensive overview for researchers and professionals in the field.

Introduction

Diphenyl carbonate is an aromatic carbonate ester that serves as a key monomer in the production of various polymers, most notably polycarbonates. The manufacturing and processing of these materials often involve high temperatures, making a thorough understanding of the thermal stability of DPC paramount. Thermal degradation can lead to the formation of undesirable byproducts, affecting the quality, performance, and safety of the final product. This guide details the thermal decomposition of DPC in an inert environment, such as a nitrogen atmosphere, to preclude oxidative effects and isolate the intrinsic thermal degradation pathways.

Thermal Decomposition of Diphenyl Carbonate

Under an inert atmosphere, the thermal decomposition of diphenyl carbonate is understood to proceed through a primary rearrangement mechanism.

Decomposition Mechanism

The principal pathway for the thermal degradation of diphenyl carbonate in the absence of oxygen is believed to be an initial intramolecular rearrangement to form 2-phenoxybenzoic acid. This is then followed by a series of more complex, competing reactions. This rearrangement is a key step in understanding the subsequent formation of various degradation products.

Decomposition Products

-

Phenol: A primary product from the cleavage of the carbonate linkage.

-

Carbon Dioxide: Resulting from the decarboxylation of the carbonate moiety.

-

Carbon Monoxide: Indicating further decomposition at higher temperatures[2].

-

Aromatic ethers and other rearranged products: Arising from the secondary reactions of the initial decomposition products.

Quantitative Thermal Analysis Data

Direct quantitative data from thermogravimetric analysis (TGA) of pure diphenyl carbonate is sparse in publicly available literature. However, data from polycarbonates synthesized using diphenyl carbonate provides a strong indication of the thermal stability of the carbonate functional group in a similar chemical environment.

| Polymer System | Onset Decomposition Temperature (Td5%) under N2 | Reference |

| Bio-based Polycarbonate (from carvone-derived bisphenol and DPC) | 353 °C | [3] |

| Bio-based Polycarbonate (higher molecular weight) | 421 °C | [3] |

| General Polycarbonates (synthesized with DPC) | Stable up to 250 °C | [4][5] |

Table 1: Thermal Stability of Polycarbonates Synthesized with Diphenyl Carbonate under a Nitrogen Atmosphere.

Based on these findings, it is reasonable to infer that diphenyl carbonate itself exhibits significant thermal stability, with decomposition likely commencing at temperatures above 250 °C.

Experimental Protocols for Thermal Stability Analysis

To rigorously assess the thermal stability of diphenyl carbonate, a combination of thermo-analytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which DPC begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A high-precision thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of pure diphenyl carbonate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The furnace is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to ensure an oxygen-free environment.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which specific mass loss percentages occur. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of DPC, including melting and decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of DPC (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA analysis (e.g., heating from ambient to 400 °C at 10 °C/min).

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve reveals endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify and quantify the volatile products generated during the thermal decomposition of DPC.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A microgram-scale sample of DPC is placed in a pyrolysis probe.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 400 °C, and 500 °C) in an inert (helium) atmosphere.

-

Chromatographic Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

-

Quantification: The peak area of each identified compound in the chromatogram is proportional to its concentration, allowing for quantitative analysis.

Visualizations

Logical Workflow for Thermal Stability Assessment

Caption: Workflow for assessing the thermal stability of diphenyl carbonate.

Conclusion

The thermal stability of diphenyl carbonate under an inert atmosphere is a critical consideration for its application in polymer synthesis and other high-temperature processes. While direct quantitative data for the pure compound is limited, a comprehensive understanding can be constructed from related studies and standard analytical techniques. The primary decomposition pathway is believed to be a rearrangement to 2-phenoxybenzoic acid, with subsequent reactions leading to the formation of phenol, carbon dioxide, and other byproducts. Rigorous thermal analysis using TGA, DSC, and Py-GC-MS is essential for a complete characterization of the thermal stability of diphenyl carbonate in specific applications. This guide provides the foundational knowledge and experimental framework for researchers and professionals to conduct such assessments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates [mdpi.com]

- 5. researchgate.net [researchgate.net]

Solubility of Diphenyl Carbonate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diphenyl carbonate (DPC) in a range of common organic solvents. Diphenyl carbonate is a key intermediate in the production of polycarbonates and other polymers, and understanding its solubility is crucial for process design, purification, and various applications in organic synthesis and materials science. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow of the measurement process.

Quantitative Solubility Data

The solubility of diphenyl carbonate exhibits significant dependence on both the solvent and the temperature. The following tables summarize the available quantitative data, expressed in mole fraction (x), for various organic solvents at different temperatures.

Solubility in Alkanols

A systematic study by Wei et al. provides detailed solubility data for diphenyl carbonate in several C1-C4 alcohols. The data, obtained using a static analytical method with UV spectrometry, is presented in Table 1.

Table 1: Solubility of Diphenyl Carbonate in Alkanols (Mole Fraction, x) [1]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | 2-Butanol | 2-Methyl-1-propanol |

| 283.15 | 0.0188 | 0.0255 | 0.0333 | 0.0289 | 0.0411 | 0.0355 | 0.0311 |

| 288.15 | 0.0245 | 0.0333 | 0.0433 | 0.0377 | 0.0533 | 0.0466 | 0.0400 |

| 293.15 | 0.0311 | 0.0422 | 0.0555 | 0.0488 | 0.0688 | 0.0600 | 0.0511 |

| 298.15 | 0.0400 | 0.0544 | 0.0711 | 0.0622 | 0.0877 | 0.0766 | 0.0655 |

| 303.15 | 0.0511 | 0.0688 | 0.0900 | 0.0788 | 0.1111 | 0.0966 | 0.0822 |

| 308.15 | 0.0644 | 0.0866 | 0.1133 | 0.1000 | 0.1388 | 0.1211 | 0.1033 |

| 313.15 | 0.0811 | 0.1088 | 0.1411 | 0.1244 | 0.1733 | 0.1500 | 0.1277 |

| 318.15 | 0.1011 | 0.1355 | 0.1755 | 0.1544 | 0.2133 | 0.1844 | 0.1566 |

| 323.15 | 0.1255 | 0.1677 | 0.2166 | 0.1900 | 0.2600 | 0.2255 | 0.1911 |

| 328.15 | 0.1544 | 0.2055 | 0.2644 | 0.2322 | 0.3144 | 0.2733 | 0.2311 |

| 333.15 | 0.1888 | 0.2500 | 0.3211 | 0.2811 | 0.3777 | 0.3288 | 0.2777 |

| 338.15 | 0.2288 | 0.3022 | 0.3866 | 0.3377 | 0.4500 | 0.3922 | 0.3311 |

Solubility in Other Organic Solvents

-

Aromatic Hydrocarbons: Toluene and xylene are reported as effective solvents for diphenyl carbonate.[2]

-

Ketones: Acetone is a known solvent for diphenyl carbonate.[3][4]

-

Ethers: Diphenyl carbonate is soluble in diethyl ether.[3][5][6]

-

Chlorinated Solvents: Carbon tetrachloride is a documented solvent for this compound.[3][6]

-

Carboxylic Acids: Glacial acetic acid is also a suitable solvent.[3][5][6]

-

Other Solvents: Benzene is another organic solvent in which diphenyl carbonate is soluble.[3][7]

It is important to note that diphenyl carbonate is practically insoluble in water.[2][5][6] The solubility in many organic solvents is observed to increase with temperature.[2] For instance, it is noted to be soluble in "hot alcohol".[3]

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of diphenyl carbonate solubility in organic solvents, based on the static analytical method.

Materials and Apparatus

-

Diphenyl Carbonate: High purity (e.g., >99%) diphenyl carbonate should be used. It is advisable to dry the compound under vacuum prior to use to remove any residual moisture.

-

Solvents: All organic solvents should be of analytical grade or higher, with low water content.

-

Equilibrium Vessel: A jacketed glass vessel with a magnetic stirrer is required to maintain a constant temperature.

-

Temperature Control: A constant-temperature water bath with a circulation system should be connected to the jacketed vessel to ensure precise temperature control.

-

Analytical Instrument: A UV-Vis spectrophotometer is suitable for determining the concentration of diphenyl carbonate in the saturated solutions. A high-performance liquid chromatography (HPLC) system can also be used.

-

Filtration: Syringe filters (e.g., 0.45 µm PTFE) are needed to separate the undissolved solid from the saturated liquid phase.

-

Standard Laboratory Glassware and Equipment: Analytical balance, volumetric flasks, pipettes, and a thermometer.

Experimental Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of diphenyl carbonate of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for diphenyl carbonate using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Equilibration:

-

Add an excess amount of diphenyl carbonate to a known mass or volume of the solvent in the jacketed equilibrium vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vessel to prevent solvent evaporation.

-

Stir the mixture vigorously using the magnetic stirrer.

-

Maintain the desired temperature by circulating water from the constant-temperature bath through the vessel's jacket.

-

Allow the system to equilibrate for a sufficient time (e.g., several hours) to ensure that the solution is saturated. The time required for reaching equilibrium should be determined experimentally.

-

-

Sampling and Analysis:

-

Once equilibrium is reached, stop the stirring and allow the solid particles to settle.

-

Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

-

Immediately filter the sample through a syringe filter into a pre-weighed container.

-

Dilute the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.

-

Determine the concentration of diphenyl carbonate in the diluted solution from the calibration curve.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

Data Calculation:

-

The solubility can be expressed in various units, such as grams per 100 g of solvent, molarity, or mole fraction.

-

To calculate the mole fraction (x), convert the mass of diphenyl carbonate and the solvent to moles and apply the following formula: x = moles of diphenyl carbonate / (moles of diphenyl carbonate + moles of solvent)

-

-

Repeatability:

-

Repeat the experiment at each temperature multiple times to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of diphenyl carbonate can be represented as a workflow diagram.

Caption: Workflow for determining diphenyl carbonate solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. DIPHENYL CARBONATE - Ataman Kimya [atamanchemicals.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. diphenyl carbonate [chemister.ru]

- 6. Diphenyl carbonate - Wikipedia [en.wikipedia.org]

- 7. Diphenyl carbonate | C13H10O3 | CID 7597 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hydrolysis of Diphenyl Carbonate: Reaction and Kinetics

An In-depth Technical Guide on the Hydrolysis of Diphenyl Carbonate in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of diphenyl carbonate (DPC) in aqueous environments. Understanding the stability and degradation pathways of DPC is crucial for assessing its environmental fate, as it is a key monomer in the production of polycarbonates and can be a product of their decomposition[1]. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the core chemical processes and workflows.

Diphenyl carbonate undergoes hydrolysis in the presence of water to yield phenol and carbon dioxide[2]. This reaction is a critical parameter in determining the persistence of DPC in aquatic environments.

The primary hydrolysis reaction is as follows:

(C₆H₅O)₂CO + H₂O → 2 C₆H₅OH + CO₂

The rate of this reaction is influenced by factors such as pH and temperature.

Quantitative Data on Hydrolysis Rate

The hydrolysis of diphenyl carbonate has been studied under standardized laboratory conditions. The following table summarizes the available kinetic data.

| pH | Temperature (°C) | Half-life (t½) in hours | Reference |

| 7 | 25 | 39.9 | OECD SIDS[2] |

| Not Specified | 23 | 73.5 | Preliminary study cited in OECD SIDS[2] |

Table 1: Summary of Hydrolysis Half-life for Diphenyl Carbonate

Experimental Protocol: Abiotic Degradation in Water (Based on OECD Guideline 111/EEC C.7)

The determination of the hydrolysis rate of diphenyl carbonate is typically performed according to the OECD Guideline 111 for Testing of Chemicals, "Hydrolysis as a Function of pH," or the equivalent EU method, Commission Directive 92/69/EEC, C.7[2][3][4][5][6][7][8][9][10]. This protocol is designed to assess the abiotic hydrolytic transformation of chemicals in aquatic systems.

Principle of the Test

The test involves dissolving a known concentration of diphenyl carbonate in sterile aqueous buffer solutions of varying pH (typically 4, 7, and 9) and incubating them in the dark at a constant temperature. The concentration of diphenyl carbonate is measured at specific time intervals to determine the rate of hydrolysis.

Materials and Methods

Apparatus:

-

Standard laboratory glassware, sterilized.

-

Constant temperature bath or incubator.

-

Analytical instrument for quantifying diphenyl carbonate and phenol (e.g., High-Performance Liquid Chromatograph).

-

pH meter.

Reagents:

-

Purified water (e.g., deionized or distilled), sterilized.

-

Diphenyl carbonate, analytical standard grade.

-

Buffer solutions (sterilized):

-

pH 4: Citrate or acetate buffer.

-

pH 7: Phosphate buffer.

-

pH 9: Borate buffer.

-

-

Reagents for analytical method (e.g., HPLC grade methanol, water).

Test Procedure

The test is conducted in a tiered approach:

Tier 1: Preliminary Test

-

Prepare sterile buffer solutions at pH 4, 7, and 9.

-

Add diphenyl carbonate to each buffer solution. The concentration should not exceed 0.01 M or half its water solubility[8]. Given the low water solubility of DPC (approx. 13 mg/L)[2], the initial concentration will be low.

-

Incubate the solutions in the dark at 50 °C for 5 days[8].

-

Analyze the concentration of diphenyl carbonate at the beginning of the test and after 5 days.

-

If less than 10% degradation is observed at a particular pH, the substance is considered hydrolytically stable at that pH, and the half-life is reported as >1 year. If more than 10% degradation is observed, proceed to Tier 2 for that pH.

Tier 2: Main Test for Unstable Substances

-

For each pH where significant hydrolysis was observed in the preliminary test, set up a series of test solutions.

-

Incubate these solutions in the dark at the same constant temperature.

-

At appropriate time intervals, sacrifice one vessel from each pH series and analyze the concentration of diphenyl carbonate.

-

To determine the temperature dependence of the hydrolysis rate, the study should be performed at a minimum of two additional temperatures. This allows for the calculation of the hydrolysis rate at 25°C by extrapolation using an Arrhenius plot[7].

Tier 3: Identification of Hydrolysis Products

-

The primary hydrolysis products of diphenyl carbonate are phenol and carbon dioxide[2]. Analytical methods should be capable of identifying and quantifying phenol to confirm the degradation pathway.

Data Analysis

The hydrolysis of diphenyl carbonate is assumed to follow pseudo-first-order kinetics. The rate constant (k) is calculated from the slope of the plot of the natural logarithm of the concentration versus time. The half-life (t½) is then calculated using the following equation:

t½ = ln(2) / k

Analytical Methodologies

Accurate quantification of diphenyl carbonate and its hydrolysis product, phenol, is critical for determining the hydrolysis rate. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

HPLC Method for Diphenyl Carbonate and Phenol

The following is a representative HPLC method based on available literature for the analysis of DPC and phenol[11].

| Parameter | Specification |

| Column | C18 reverse-phase column |

| Mobile Phase | Isocratic or gradient mixture of methanol and water |

| Detector | UV detector at an appropriate wavelength (e.g., 254 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Standard Preparation | Standards of diphenyl carbonate and phenol are prepared in the mobile phase or a compatible solvent. |

Table 2: Representative HPLC Method Parameters

Sample Preparation: Aqueous samples from the hydrolysis experiment can often be directly injected after filtration through a 0.45 µm filter.

Other analytical techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be used for the analysis of phenol, potentially after a derivatization step[12]. Spectrophotometric methods are also available for phenol determination[13].

Visualizations of Core Concepts

To aid in the understanding of the hydrolysis of diphenyl carbonate, the following diagrams illustrate the chemical reaction, the experimental workflow, and the logical relationship between experimental parameters.

Caption: Hydrolysis mechanism of diphenyl carbonate.

Caption: Experimental workflow for OECD Guideline 111.

Caption: Factors influencing hydrolysis rate and half-life.

Conclusion

The hydrolysis of diphenyl carbonate in aqueous media is a well-characterized process that primarily yields phenol and carbon dioxide. The reaction follows pseudo-first-order kinetics, with a reported half-life of approximately 40 hours under neutral pH and at 25°C. The standardized protocol for determining this environmental fate parameter is outlined in OECD Guideline 111. This guide provides the necessary framework, including experimental procedures and analytical methods, for researchers to reliably assess the hydrolytic stability of diphenyl carbonate. Further research could provide a more detailed quantitative understanding of how pH and temperature variations under environmentally relevant conditions affect the hydrolysis rate.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. chemagent.su [chemagent.su]

- 4. eur-lex.europa.eu [eur-lex.europa.eu]

- 5. openagrar.de [openagrar.de]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. oecd.org [oecd.org]

- 9. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 10. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 11. hitachi-hightech.com [hitachi-hightech.com]

- 12. epa.gov [epa.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Polycarbonate from Diphenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of polycarbonates using diphenyl carbonate (DPC) as a key monomer. It delves into the prevalent non-phosgene, environmentally friendly melt transesterification process, offering detailed insights into reaction mechanisms, experimental protocols, and critical process parameters. This document is intended to be a valuable resource for professionals in research and development seeking to understand and implement this important polymerization technique.

Introduction: The Shift to a Greener Polycarbonate Synthesis

Polycarbonates are a class of thermoplastics known for their exceptional impact resistance, optical clarity, and thermal stability. Traditionally, their synthesis involved the use of highly toxic phosgene. However, environmental and safety concerns have driven the development of non-phosgene routes, with the melt transesterification of diphenyl carbonate and a diol, typically bisphenol A (BPA), emerging as the leading industrial method.[1][2][3] This solvent-free process offers a simpler, more environmentally benign alternative, producing high-quality polycarbonates with uniform molecular weight.[1]

The overall reaction involves the transesterification of diphenyl carbonate with a bisphenol, such as bisphenol A, to form polycarbonate and phenol as a byproduct. This process is typically carried out in a molten state at elevated temperatures and under vacuum to drive the reaction forward by removing the phenol byproduct.

Reaction Mechanism: The Core of Polycarbonate Formation

The synthesis of polycarbonate via the melt transesterification of diphenyl carbonate and a diol, such as bisphenol A, is a two-stage process. The initial transesterification is followed by a polycondensation step. The reaction is typically catalyzed by either metal-based or metal-free catalysts.

A generally accepted mechanism involves the nucleophilic attack of the hydroxyl group of the bisphenol on the carbonyl carbon of the diphenyl carbonate.[4] This leads to the formation of a tetrahedral intermediate, which then collapses to form a new carbonate linkage and releases a molecule of phenol. This process is repeated, leading to the growth of the polymer chain.

Key Mechanistic Steps:

-

Initiation: The catalyst activates either the hydroxyl group of the bisphenol or the carbonyl group of the diphenyl carbonate, making it more susceptible to nucleophilic attack.

-

Propagation: The activated species reacts with the other monomer to form a carbonate bond and eliminate a phenol molecule. The growing polymer chain has reactive end-groups (hydroxyl or phenyl carbonate) that continue to react with monomers or other oligomers.

-

Polycondensation: As the reaction proceeds and the temperature is increased under vacuum, phenol is continuously removed, shifting the equilibrium towards the formation of high molecular weight polycarbonate.

The choice of catalyst can influence the specific reaction pathway and efficiency. For instance, some catalysts may operate through a synergistic mechanism where they activate both the nucleophile and the electrophile.[4]

References

An In-depth Technical Guide to the Environmental Fate and Toxicity of Diphenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and toxicological profile of diphenyl carbonate (DPC). The information is compiled from a variety of scientific sources and is intended to be a resource for professionals in research, drug development, and environmental science.

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in the environment. For diphenyl carbonate, the key processes are hydrolysis, biodegradation, and photodegradation. Bioaccumulation is not considered a significant fate process.

Abiotic Degradation

Hydrolysis: Diphenyl carbonate undergoes hydrolysis in the presence of water, breaking down into phenol and carbon dioxide.[1][2] A study on the abiotic degradation of diphenyl carbonate in water determined a half-life of 73.5 hours at 23°C.[1] Further investigation according to Directive 92/69/EEC, C.7, predicted a half-life of 39.9 hours at pH 7 and 25°C.[1][2]

Photodegradation: In the atmosphere, diphenyl carbonate is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this indirect photodegradation is 96 hours (4 days).[3] Direct photolysis may also occur as diphenyl carbonate has a functional group that can absorb light at wavelengths greater than 290 nm.[3] However, due to low absorption in the UV-B range, significant direct photodegradation is not expected.[1]

Biodegradation

Diphenyl carbonate is not readily biodegradable but can be biodegraded by adapted microorganisms.[1][4] In a closed bottle test following Directive 92/69/EEC, C.4-E, 37% of the substance degraded in 28 days.[1][4] However, in a separate closed bottle test (OECD TG 301 D) using adapted domestic sewage, over 99% of the diphenyl carbonate degraded after 20 days.[1][4]

Bioaccumulation and Environmental Distribution

The potential for bioaccumulation of diphenyl carbonate in aquatic organisms is considered low.[1][4] This is supported by a calculated bioconcentration factor (BCF) of 67.[3] Based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 3,900, diphenyl carbonate is expected to have slight mobility in soil.[3] Volatilization from water surfaces is predicted to be an important fate process, with estimated half-lives of 12 hours for a model river and 10 days for a model lake.[2] However, this process is likely to be attenuated by adsorption to suspended solids and sediment.[2]

Ecotoxicity

The ecotoxicity of diphenyl carbonate has been evaluated in various aquatic organisms. The results indicate that the substance is toxic to aquatic life.[5]

Aquatic Toxicity